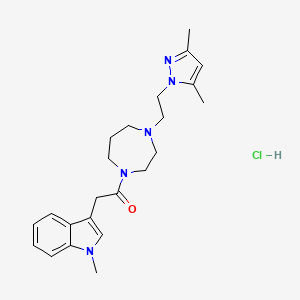

1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone hydrochloride

Description

Properties

IUPAC Name |

1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]-2-(1-methylindol-3-yl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O.ClH/c1-18-15-19(2)28(24-18)14-12-26-9-6-10-27(13-11-26)23(29)16-20-17-25(3)22-8-5-4-7-21(20)22;/h4-5,7-8,15,17H,6,9-14,16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSWKCZDERGTCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in pharmacology.

Structural Characteristics

The compound features a pyrazole moiety, which is known for its diverse pharmacological properties. Pyrazoles are five-membered heterocycles that have been widely studied due to their ability to act as scaffolds for various therapeutic agents. The presence of indole and diazepane rings further enhances the molecular complexity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds containing pyrazole and related structures exhibit a range of biological activities, including:

- Antimicrobial : Pyrazole derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory : Many pyrazole compounds demonstrate anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Anticancer : Some derivatives have been reported to inhibit tumor growth in vitro and in vivo.

Antimicrobial Activity

A study evaluating the antimicrobial properties of pyrazole derivatives found that certain compounds exhibited significant activity against Mycobacterium tuberculosis, with IC90 values indicating effective inhibition at low concentrations (IC90 ranging from 3.73 to 4.00 μM) . This suggests that the compound may possess similar antimicrobial properties due to its structural components.

Anti-inflammatory Action

Research on the anti-inflammatory effects of pyrazole derivatives indicates that they can inhibit the production of pro-inflammatory cytokines. Compounds derived from pyrazole structures have been linked to reduced inflammation in cellular models . The specific mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory pathway.

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively documented. For example, certain pyrazole-based compounds have demonstrated cytotoxic effects on various cancer cell lines while exhibiting low toxicity towards normal cells . The incorporation of indole and diazepane moieties may enhance these effects through synergistic interactions.

Case Study 1: Synthesis and Activity Evaluation

In a recent study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activity against Mycobacterium tuberculosis. Among these, one compound demonstrated an IC50 value of 2.18 μM, indicating potent activity . This highlights the potential of structurally similar compounds like 1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)-2-(1-methyl-1H-indol-3-yl)ethanone hydrochloride in developing new anti-tubercular agents.

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanisms of pyrazole derivatives, revealing that they could inhibit NF-kB activation, a key regulator in inflammatory responses . This suggests that compounds with similar structures may also exert anti-inflammatory effects through modulation of this pathway.

Data Table: Biological Activities of Pyrazole Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.